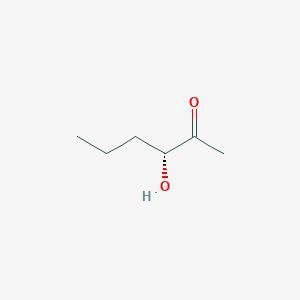

3R-Hydroxyhexan-2-one

Description

3R-Hydroxyhexan-2-one is a chiral hydroxy ketone with the molecular formula C₆H₁₂O₂ and a hydroxyl group at the third carbon in the R-configuration. Its stereochemistry and functional groups (hydroxyl and ketone) make it a versatile intermediate in pharmaceuticals, fragrances, and asymmetric catalysis.

Properties

CAS No. |

152212-60-7 |

|---|---|

Molecular Formula |

C6H12O2 |

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3R)-3-hydroxyhexan-2-one |

InChI |

InChI=1S/C6H12O2/c1-3-4-6(8)5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1 |

InChI Key |

UHSBCAJZDUQTHH-ZCFIWIBFSA-N |

SMILES |

CCCC(C(=O)C)O |

Isomeric SMILES |

CCC[C@H](C(=O)C)O |

Canonical SMILES |

CCCC(C(=O)C)O |

Synonyms |

2-Hexanone, 3-hydroxy-, (3R)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 3R-Hydroxyhexan-2-one and analogous compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Structural Features |

|---|---|---|---|---|---|

| 3R-Hydroxyhexan-2-one | Not explicitly provided | C₆H₁₂O₂ | 116.16 | Hydroxyl (R-configuration), ketone | Linear chain, chiral center at C3 |

| 5-Hexen-2-one, 3-hydroxy-1-phenyl-, (3R)- | 732279-41-3 | C₁₂H₁₄O₂ | 190.24 | Hydroxyl (R), ketone, phenyl, alkene | Aromatic phenyl group, unsaturated hexenone |

| (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one | 34315-76-9 | C₁₀H₁₄O₂ | 166.22 | Hydroxyl, ketone, cyclic enone, isopropyl | Cyclohexenone ring, multiple chiral centers |

| 3-Hexyn-2-one, 5-hydroxy- | 15441-67-5 | C₆H₈O₂ | 112.13 | Hydroxyl, ketone, alkyne | Linear chain with terminal alkyne |

| (3S)-3-amino-1-hydroxy-5-methylhexan-2-one | Not provided | C₇H₁₅NO₂ | 145.20 | Hydroxyl, ketone, amino (S-configuration) | Branched chain, nitrogen functionality |

Stereochemical and Functional Differences

- Stereoisomerism: 3R-Hydroxyhexan-2-one vs. 3S-Hydroxyhexan-2-one: The R/S configuration at C3 significantly impacts biological activity. ChEBI classifies both as monosaccharides, but their stereochemistry may influence enzyme specificity in metabolic pathways .

Functional Group Diversity :

- Aromatic vs. Aliphatic : The phenyl group in 5-Hexen-2-one, 3-hydroxy-1-phenyl-, (3R)- enhances π-π stacking interactions, altering solubility and reactivity compared to linear 3R-Hydroxyhexan-2-one .

- Cyclic vs. Linear : Cyclic structures like (6R)-2-Hydroxy-6-isopropyl-3-methylcyclohex-2-en-1-one exhibit restricted conformational flexibility, affecting their stability in catalytic applications .

- Alkyne Functionality : The terminal alkyne in 3-Hexyn-2-one, 5-hydroxy- enables click chemistry applications, a feature absent in saturated analogs .

Critical Analysis of Contradictions and Gaps

- Functional Group Trade-offs : The alkyne in 3-Hexyn-2-one, 5-hydroxy- enhances reactivity but reduces stability compared to saturated analogs, limiting its industrial use .

Preparation Methods

Dithiane-Mediated Synthesis

The most widely documented method involves a dithiane intermediate, adapted from Schröder et al. (1994) with modifications by Lacey et al. (2007).

Reaction Sequence

-

Deprotonation and Alkylation : 2-Methyl-1,3-dithiane is deprotonated with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at −30°C. Butanal is added at −78°C to form 2-(1-hydroxybutyl)-2-methyl-1,3-dithiane in 88% yield.

-

Dithiane Deprotection : Treatment with N-iodosuccinimide (NIS) removes the dithiane protecting group, yielding racemic 3-hydroxyhexan-2-one. Modifications to the original protocol, such as fractional distillation (1.8 mm Hg, 36–39°C) instead of rotary evaporation, prevent product loss due to volatility.

Key Data :

Enantioselective Synthesis of (3R)-Hydroxyhexan-2-one

Enzymatic Kinetic Resolution

Racemic 3-hydroxyhexan-2-one is resolved using lipase Amano AK under transesterification conditions.

Procedure

-

Reaction Setup : A mixture of racemic 3-hydroxyhexan-2-one (5.10 g, 43.9 mmol), vinyl acetate (11.34 g, 131.7 mmol), lipase Amano AK (1.275 g), and 4Å molecular sieves in pentane is stirred at 4°C under argon.

-

Progress Monitoring : Chiral GC (Cyclodex-B column) tracks enantiomeric excess, stopping the reaction at 62 hours to prevent ee degradation.

-

Purification : Vacuum flash chromatography (pentane/Et₂O gradients) isolates unreacted (3R)-enantiomer, followed by Kugelrohr distillation.

Key Outcomes :

Industrial Scalability Considerations

-

Catalyst Efficiency : Lipase Amano AK exhibits threefold faster kinetics than lipase PS, reducing production time.

-

Solvent Optimization : Pentane minimizes side reactions and simplifies solvent recovery.

-

Distillation : Low-pressure distillation (1.3 mm Hg) ensures high-purity product without thermal decomposition.

Analytical Validation of Enantiomeric Purity

Chiral Gas Chromatography

A Cyclodex-B column (30 m × 0.25 mm i.d.) resolves (3R)- and (3S)-enantiomers, with the R-form eluting first. GC conditions:

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra match authenticated standards, confirming structural integrity. Key shifts:

Data Tables

Table 1: Synthetic Conditions and Outcomes

| Step | Reagents/Conditions | Yield | ee% |

|---|---|---|---|

| Dithiane alkylation | n-BuLi, THF, −78°C | 88% | N/A |

| Dithiane deprotection | NIS, CH₂Cl₂ | 74% | N/A |

| Kinetic resolution | Lipase AK, vinyl acetate, pentane, 4°C | 64% | 94 |

Q & A

Q. What are the optimal synthetic routes for 3R-Hydroxyhexan-2-one, and how can enantiomeric purity be ensured?

Q. Which spectroscopic techniques are most effective for characterizing 3R-Hydroxyhexan-2-one?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm the ketone and hydroxy groups. Assign stereochemistry via NOESY or -based coupling constants. Compare chemical shifts with computational predictions (e.g., DFT) .

- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular formula. Fragmentation patterns can distinguish regioisomers or degradation products.

- IR Spectroscopy : Identify characteristic O-H (3200–3600 cm) and C=O (1700–1750 cm) stretches. Quantify hydrogen bonding effects using peak broadening analysis .

Q. How should 3R-Hydroxyhexan-2-one be stored to maintain stability?

Methodological Answer:

- Storage Conditions : Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or ketone reduction. Monitor stability via periodic HPLC analysis .

- Degradation Studies : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) to identify degradation pathways. Use LC-MS to characterize byproducts .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments of 3R-Hydroxyhexan-2-one be resolved?

Methodological Answer:

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with vibrational CD (VCD) and electronic CD (ECD) to cross-validate stereochemistry. Discrepancies may arise from solvent effects or crystal packing .

- Contradiction Analysis : Apply constraint-based simulations (e.g., molecular dynamics) to model conflicting data scenarios. Over-constrained systems require iterative relaxation of variables (e.g., solvent polarity assumptions) .

Q. What experimental designs are suitable for investigating the metabolic pathways of 3R-Hydroxyhexan-2-one?

Methodological Answer:

- In Vitro Models : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Optimize incubation conditions (pH, cofactors) using fractional factorial designs .

- Isotopic Labeling : Incorporate at the ketone group to track metabolic fate via LC-MS/MS. Compare fragmentation patterns with synthetic standards .

Q. How can computational models predict the biological interactions of 3R-Hydroxyhexan-2-one?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target enzymes (e.g., dehydrogenases). Validate predictions with in vitro inhibition assays .

- QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor counts. Address overfitting via leave-one-out cross-validation .

Data Contradiction and Reproducibility

Q. How should researchers address irreproducible results in enantioselective synthesis?

Methodological Answer:

- Trace Impurity Analysis : Use GC-MS or ICP-OES to detect catalyst residues or metal contaminants affecting reaction outcomes. Document solvent batch variability (e.g., peroxide levels in ethers) .

- Method Transparency : Publish full experimental protocols (e.g., stirring speed, degassing steps) in supplementary materials to enable replication .

Ethical and Reporting Standards

Q. What guidelines ensure rigorous reporting of 3R-Hydroxyhexan-2-one research?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.